molecular formula C10H14N5NaO7P B1328782 Adenosine 5'-monophosphate disodium salt CAS No. 4578-31-8

Adenosine 5'-monophosphate disodium salt

Cat. No.: B1328782
CAS No.: 4578-31-8
M. Wt: 370.21 g/mol
InChI Key: JWJUYEHEBGNNAE-MCDZGGTQSA-N
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Description

Adenosine 5'-monophosphate disodium salt, also known as Disodium Adenosine 5’-phosphate, is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of adenosine, a ribose sugar, and a phosphate group, with two sodium ions to balance the charge. This compound is involved in energy transfer, signal transduction, and cellular metabolism.

Mechanism of Action

Target of Action

Adenosine 5’-monophosphate disodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis . It also serves as a substrate for various metabolic enzymes such as AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .

Mode of Action

Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . By binding to the γ-subunit of AMPK, it leads to the activation of the kinase . This activation triggers a cascade of events, including the activation of catabolic pathways and inhibition of anabolic pathways, ultimately leading to the regeneration of ATP .

Biochemical Pathways

Adenosine 5’-monophosphate disodium salt affects several biochemical pathways. It plays a significant role in energy metabolism, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) . It also impacts immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .

Pharmacokinetics

It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Adenosine 5’-monophosphate disodium salt’s action are diverse. It enhances the synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Furthermore, it is known to boost immune activity .

Action Environment

The action, efficacy, and stability of Adenosine 5’-monophosphate disodium salt can be influenced by environmental factors. For instance, it is known to be air and moisture sensitive, and hygroscopic . Therefore, its storage and handling conditions can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Adenosine Phosphate Disodium interacts with various enzymes, proteins, and other biomolecules. It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 .

Cellular Effects

Adenosine Phosphate Disodium has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Adenosine Phosphate Disodium exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine Phosphate Disodium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine Phosphate Disodium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Adenosine Phosphate Disodium is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Adenosine Phosphate Disodium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Adenosine Phosphate Disodium and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5'-monophosphate disodium salt can be synthesized through several methods. One common approach involves the phosphorylation of adenosine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, this compound is produced using enzymatic methods. Enzymes such as adenosine kinase and polyphosphate kinases are employed to catalyze the phosphorylation of adenosine. This method is preferred due to its high specificity and efficiency. The final product is obtained through filtration, drying, and milling processes .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5'-monophosphate disodium salt undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to adenosine and inorganic phosphate.

    Oxidation-Reduction: It participates in redox reactions, particularly in cellular respiration and energy transfer.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Major Products

    Hydrolysis: Adenosine and inorganic phosphate.

    Oxidation-Reduction: Reduced or oxidized forms of adenosine derivatives.

    Substitution: Various adenosine derivatives depending on the substituent used.

Scientific Research Applications

Adenosine 5'-monophosphate disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A higher-energy nucleotide involved in energy transfer.

    Adenosine Diphosphate (ADP): A lower-energy nucleotide that can be converted to ATP.

    Adenosine Monophosphate (AMP): A nucleotide involved in RNA synthesis and energy metabolism.

Uniqueness

Adenosine 5'-monophosphate disodium salt is unique due to its specific role in energy transfer and signal transduction. Unlike ATP, which is primarily involved in energy storage, this compound has a more specialized function in cellular signaling and metabolism. Its ability to interact with purinergic receptors also sets it apart from other nucleotides .

Properties

CAS No.

4578-31-8

Molecular Formula

C10H14N5NaO7P

Molecular Weight

370.21 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

JWJUYEHEBGNNAE-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na]

149022-20-8
4578-31-8

Related CAS

13474-03-8

sequence

A

Synonyms

2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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